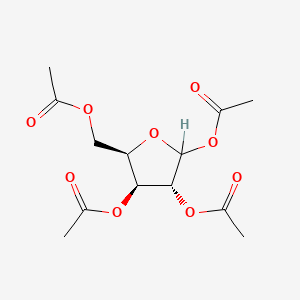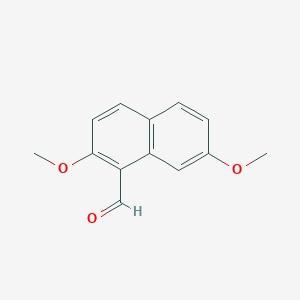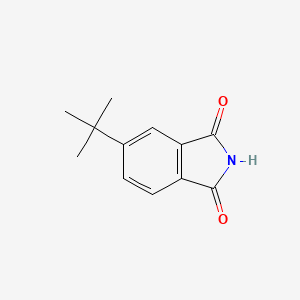
5-(tert-Butyl)isoindoline-1,3-dione
Vue d'ensemble
Description
5-(tert-Butyl)isoindoline-1,3-dione, also known by its CAS number 50727-07-6, is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . It is commonly used in research and development of chemicals .
Synthesis Analysis
The synthesis of isoindoline derivatives, including 5-(tert-Butyl)isoindoline-1,3-dione, has been the focus of much research due to their presence in a wide array of bioactive molecules . A green synthesis technique for isoindolines/dioxoisoindolines has been developed, which involves simple heating and relatively quick solventless reactions . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis
5-(tert-Butyl)isoindoline-1,3-dione has a molecular weight of 203.24 g/mol . The boiling point and other physical properties are not specified in the retrieved information.Applications De Recherche Scientifique
Pharmaceutical Synthesis
Isoindoline-1,3-dione derivatives, including 5-(tert-Butyl)isoindoline-1,3-dione, have been widely used in pharmaceutical synthesis . They are known to modulate the dopamine receptor D3, suggesting potential applications as antipsychotic agents .
Herbicides
These compounds have also found applications in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this purpose.
Colorants and Dyes
The isoindoline-1,3-dione nucleus and carbonyl groups at positions 1 and 3 give these compounds unique color properties, making them useful in the creation of colorants and dyes .
Polymer Additives
Isoindoline-1,3-dione derivatives are used as additives in polymers . They can enhance the properties of the polymer, such as its durability and resistance to environmental factors.
Organic Synthesis
These compounds play a significant role in organic synthesis . They are involved in various reactions, contributing to the formation of complex organic compounds.
Photochromic Materials
Isoindoline-1,3-dione derivatives are used in the development of photochromic materials . These materials change color in response to light, making them useful in a variety of applications, from eyewear to security inks.
Anticancer Agents
Recent literature has reported that isoindoline-1,3-dione derivatives have potential anticancer properties . This opens up new possibilities for their use in cancer treatment.
Anti-Alzheimer’s Agents
The inhibition of β-amyloid protein aggregation by isoindoline-1,3-dione derivatives indicates a potential capacity in the treatment of Alzheimer’s disease .
Safety and Hazards
While specific safety and hazard information for 5-(tert-Butyl)isoindoline-1,3-dione is not available in the retrieved information, general safety precautions for handling similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only in a well-ventilated area .
Mécanisme D'action
Target of Action
5-(tert-Butyl)isoindoline-1,3-dione is a type of N-isoindoline-1,3-dione heterocycle . These aromatic compounds have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . .
Mode of Action
It is known that isoindoline derivatives can bind with high affinity to multiple receptors , suggesting a potential for developing new useful derivatives
Biochemical Pathways
Isoindoline derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may affect a wide array of biochemical pathways.
Result of Action
Isoindoline derivatives have been found to possess various biological activities , suggesting that these compounds may have diverse molecular and cellular effects.
Action Environment
It is known that the synthesis of n-isoindoline-1,3-dione heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . This suggests that the action environment could potentially influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
5-tert-butylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(2,3)7-4-5-8-9(6-7)11(15)13-10(8)14/h4-6H,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAXXSNRKXXVON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345479 | |
| Record name | 5-tert-butylisoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-Butyl)isoindoline-1,3-dione | |
CAS RN |
50727-07-6 | |
| Record name | 4-tert-Butylphthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50727-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-tert-butylisoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

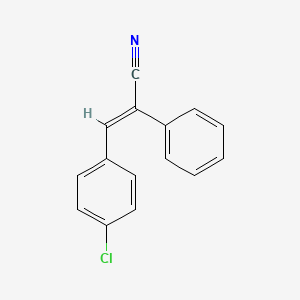


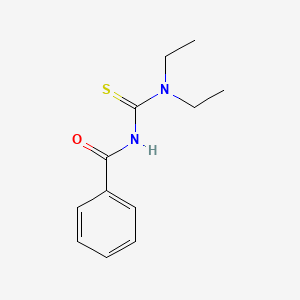


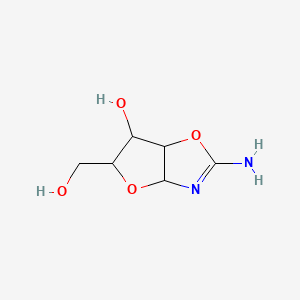
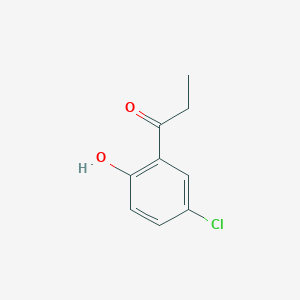


silane](/img/structure/B1593584.png)
